Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide
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Overview
Description
Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide is a chemical compound with the molecular formula C20H25O3P and a molecular weight of 344.38 g/mol . It is characterized by the presence of a phosphine oxide group attached to a diphenyl moiety and a tetrahydropyran ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable alkylating agent, such as 3-bromopropyl tetrahydropyranyl ether. The reaction is carried out under anhydrous conditions, often in the presence of a base like potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding phosphine under reducing conditions.
Substitution: The tetrahydropyran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphine oxide derivatives, while reduction can produce diphenylphosphine .
Scientific Research Applications
Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, making the compound useful in catalysis and coordination chemistry. The tetrahydropyran ring provides additional stability and steric effects, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Lacks the tetrahydropyran ring, making it less sterically hindered.
Triphenylphosphine oxide: Contains three phenyl groups instead of the tetrahydropyran ring, resulting in different steric and electronic properties.
Diphenyl(3-pyridyl)phosphine oxide: Contains a pyridyl group instead of the tetrahydropyran ring, altering its chemical behavior.
Uniqueness
Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide is unique due to the presence of the tetrahydropyran ring, which imparts distinct steric and electronic properties. This makes it a valuable compound in research applications where specific reactivity and stability are required .
Properties
IUPAC Name |
2-(3-diphenylphosphorylpropoxy)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O3P/c21-24(18-10-3-1-4-11-18,19-12-5-2-6-13-19)17-9-16-23-20-14-7-8-15-22-20/h1-6,10-13,20H,7-9,14-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDKEWQRFWUBTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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